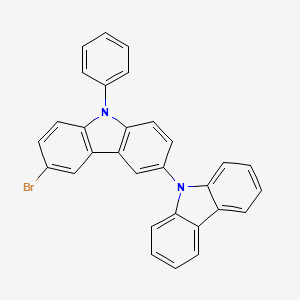![molecular formula C8H17ClN2 B1510237 8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1510237.png)
8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride is a chemical compound with the molecular formula C8H16N2·HCl. It is a derivative of the tropane alkaloid family, which is known for its diverse biological activities. This compound is of significant interest in various fields of scientific research due to its unique structure and properties.
Preparation Methods
The synthesis of 8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride typically involves the conversion of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol to its corresponding amine form. One common method involves the treatment of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol with dry hydrogen chloride gas in ethyl ether to produce the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in receptor binding studies, particularly in the study of neurotransmitter systems.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride can be compared with other tropane alkaloids, such as:
Tropine: Another tropane derivative with similar structural features but different biological activities.
Cocaine: A well-known tropane alkaloid with potent stimulant effects.
Scopolamine: A tropane alkaloid used for its anticholinergic properties. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17ClN2 |
|---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-10-7-2-3-8(10)5-6(9)4-7;/h6-8H,2-5,9H2,1H3;1H |
InChI Key |
JEIRQRRQKASJCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


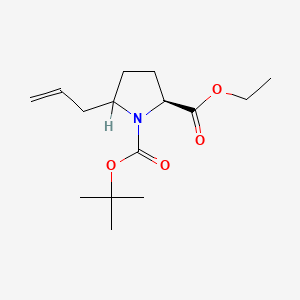
![ethyl 6-bromo-4-[[(2S)-2-methoxypropyl]amino]quinoline-3-carboxylate](/img/structure/B1510159.png)

![S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine](/img/structure/B1510163.png)
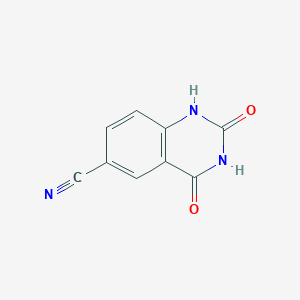
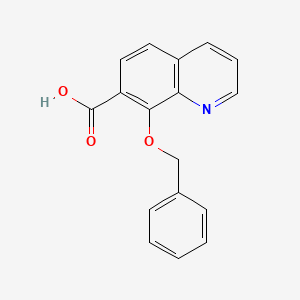
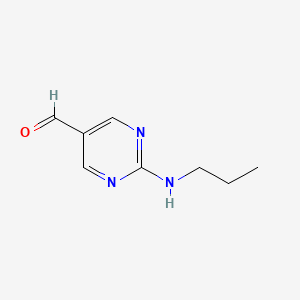
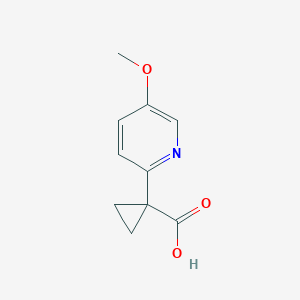
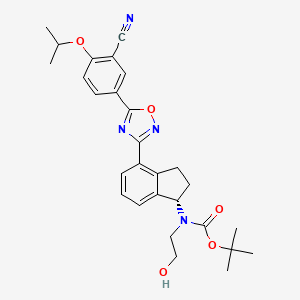



![BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE](/img/structure/B1510191.png)
